molecular formula C6H11Cl B3381845 2-Chloro-3,3-dimethylbut-1-ene CAS No. 27843-27-2

2-Chloro-3,3-dimethylbut-1-ene

Cat. No.: B3381845
CAS No.: 27843-27-2
M. Wt: 118.6 g/mol
InChI Key: MVMWZSSWTKRGLB-UHFFFAOYSA-N
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Description

2-Chloro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 3,3-dimethylbut-1-ene, characterized by the presence of a chlorine atom attached to the second carbon of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,3-dimethylbut-1-ene can be synthesized through the dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane. This process involves heating 1,1,2-trichloro-3,3-dimethylbutane in a polar aprotic solvent, such as dimethylformamide, in the presence of an alkali or alkaline earth metal halide like lithium chloride . The reaction is typically carried out at temperatures ranging from 50 to 300°C, preferably between 100 to 200°C, under superatmospheric pressure if necessary .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The choice of solvent and catalyst, as well as the optimization of temperature and pressure, are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 3,3-dimethylbut-1-ene derivatives with different substituents.

    Addition Reactions: Formation of halogenated or hydrogenated products.

    Oxidation Reactions: Formation of epoxides or alcohols.

Scientific Research Applications

2-Chloro-3,3-dimethylbut-1-ene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-3,3-dimethylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMWZSSWTKRGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310502
Record name 2-Chloro-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27843-27-2
Record name NSC227896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227896
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Record name 2-Chloro-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,3-dimethylbut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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